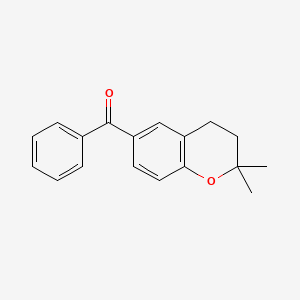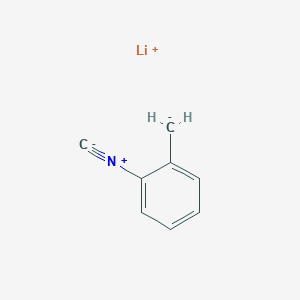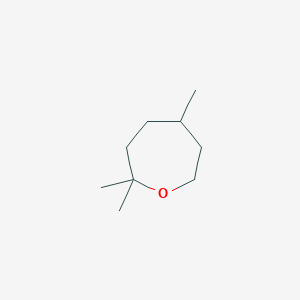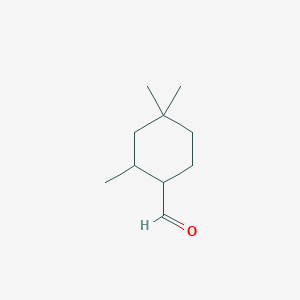
N,N-Dichloro-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dichloro-L-valine is a chlorinated derivative of the amino acid L-valine This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atoms of the valine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-valine typically involves the chlorination of L-valine. One common method is the reaction of L-valine with chlorine gas in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atoms. The reaction can be represented as follows:
L-valine+Cl2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dichloro-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can remove the chlorine atoms, reverting the compound back to L-valine or its derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as 1,3-dichloro-5,5-dimethylhydantoin in aqueous acetic acid medium.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Aliphatic aldehydes or carboxylic acids.
Reduction: L-valine or its derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N,N-Dichloro-L-valine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N-Dichloro-L-valine involves its interaction with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .
Comparison with Similar Compounds
- N,N-Dichloro-L-leucine
- N,N-Dichloro-L-isoleucine
- N,N-Dichloro-L-alanine
Comparison: N,N-Dichloro-L-valine is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atoms. Compared to other similar compounds, it may exhibit different reactivity and biological activity due to the steric and electronic effects of the valine side chain .
Properties
CAS No. |
62796-76-3 |
|---|---|
Molecular Formula |
C5H9Cl2NO2 |
Molecular Weight |
186.03 g/mol |
IUPAC Name |
(2S)-2-(dichloroamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C5H9Cl2NO2/c1-3(2)4(5(9)10)8(6)7/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
ANFHEEAUDZLHBW-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)N(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


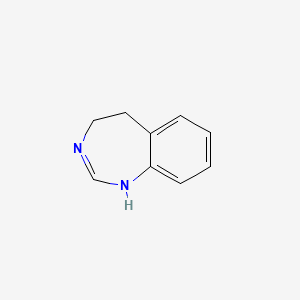
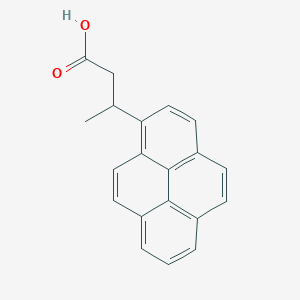
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
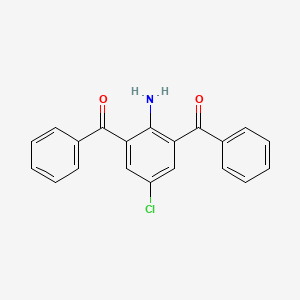
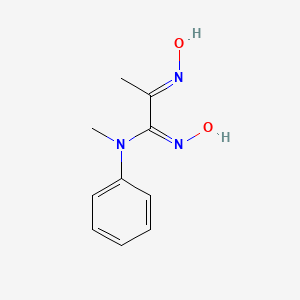

![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
